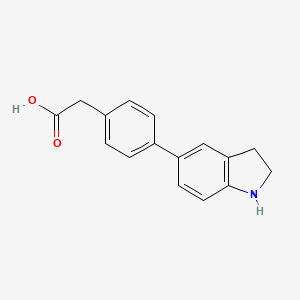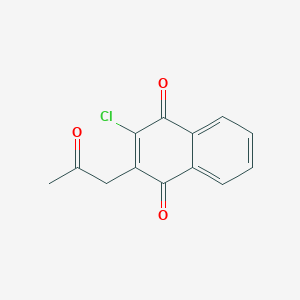
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in various scientific research fields. This compound is characterized by the presence of a chloro group and an oxopropyl group attached to the naphthalene-1,4-dione structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-naphthoquinone with thionyl chloride to introduce the chloro group, followed by a Friedel-Crafts acylation reaction to attach the oxopropyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more complex quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s quinone structure plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(3-methoxypropylimino)naphthalene-1,4-dione: Similar in structure but with a methoxypropyl group instead of an oxopropyl group.
2-Chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione: Contains a methoxyethylamino group instead of an oxopropyl group.
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Features an isopentylamino group.
Uniqueness
2-Chloro-3-(2-oxopropyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
91406-77-8 |
|---|---|
Fórmula molecular |
C13H9ClO3 |
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
2-chloro-3-(2-oxopropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H9ClO3/c1-7(15)6-10-11(14)13(17)9-5-3-2-4-8(9)12(10)16/h2-5H,6H2,1H3 |
Clave InChI |
LOFVWQZFBLJFKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)
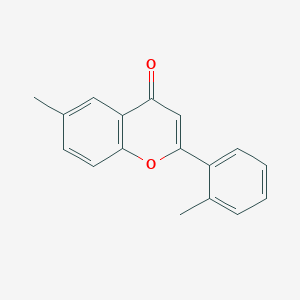

![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)


![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)
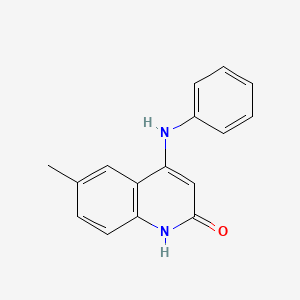
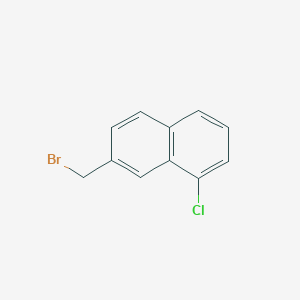
![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)

